Cas no 202931-85-9 ((1-propyl-1H-1,2,4-triazol-5-yl)methanol)

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic alcohol derivative featuring a 1,2,4-triazole core substituted with a propyl group at the N1 position and a hydroxymethyl group at the C5 position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The hydroxymethyl group enhances its reactivity, enabling further functionalization, while the triazole scaffold contributes to stability and binding affinity in target interactions. Its well-defined structure and synthetic accessibility make it valuable for applications in drug discovery and material science. The compound is typically handled under standard laboratory conditions, requiring protection from moisture to maintain purity.
(1-propyl-1H-1,2,4-triazol-5-yl)methanol structure
202931-85-9 structure
Product Name:(1-propyl-1H-1,2,4-triazol-5-yl)methanol
CAS No:202931-85-9
MF:C6H11N3O
MW:141.171040773392
MDL:MFCD06738874
CID:241149
PubChem ID:18406849
Update Time:2025-08-05

(1-propyl-1H-1,2,4-triazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-methanol,1-propyl-
    • (R)-1-Boc-pyrrolidine-3-carboxylic acid
    • (R)-1-N-BOC-β-PROLINE
    • 1-Propyl-1H-[1,2,4]triazole
    • 1-Propyl-1H-1,2,4-triazole-5-methanol
    • 2-propyl-3-hydroxymethyl-1,2,4-triazole
    • (1-propyl-1H-1,2,4-triazol-5-yl)methanol
    • (2-Propyl-2H-[1,2,4]triazol-3-yl)-methanol
    • 1H-1,2,4-TRIAZOLE-5-METHANOL, 1-PROPYL-
    • OUXGHJCAIAMWRQ-UHFFFAOYSA-N
    • (2-PROPYL-1,2,4-TRIAZOL-3-YL)METHANOL
    • (2-propyl-2h-1,2,4-triazol-3-yl)methanol
    • EN300-183102
    • AKOS006294125
    • CIA93185
    • 202931-85-9
    • AB28082
    • CS-0449467
    • FT-0660525
    • SCHEMBL2647730
    • MDL: MFCD06738874
    • Inchi: 1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3
    • InChI Key: OUXGHJCAIAMWRQ-UHFFFAOYSA-N
    • SMILES: OCC1=NC=NN1CCC

Computed Properties

  • Exact Mass: 141.09000
  • Monoisotopic Mass: 141.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.20
  • Boiling Point: 300 ºC
  • Flash Point: 135 ºC
  • Refractive Index: 1.569
  • PSA: 50.94000
  • LogP: 0.18040

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(1-propyl-1H-1,2,4-triazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:202931-85-9)(1-propyl-1H-1,2,4-triazol-5-yl)methanol
Order Number:A11734
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):1982.0
Email:sales@amadischem.com

Additional information on (1-propyl-1H-1,2,4-triazol-5-yl)methanol

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 202931-85-9): An Overview of a Versatile Compound in Pharmaceutical and Chemical Research

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 202931-85-9) is a compound that has garnered significant attention in the fields of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and chemical reactivity. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of (1-propyl-1H-1,2,4-triazol-5-yl)methanol.

Chemical Structure and Properties

The molecular formula of (1-propyl-1H-1,2,4-triazol-5-yl)methanol is C6H10N4O, with a molecular weight of approximately 154.17 g/mol. The compound features a 1,2,4-triazole ring system substituted with a propyl group and a hydroxymethyl group. The presence of the hydroxymethyl group imparts polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The 1,2,4-triazole ring is known for its stability and ability to form hydrogen bonds, which can influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of (1-propyl-1H-1,2,4-triazol-5-yl)methanol can be achieved through various routes. One common method involves the reaction of propylhydrazine with an appropriate nitrile or isocyanide followed by reduction to form the hydroxymethyl group. Another approach involves the condensation of propylhydrazine with formaldehyde in the presence of an acid catalyst to form the triazole ring. These synthetic methods are well-documented in the literature and can be optimized for large-scale production.

Biological Activities

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol has been studied for its potential biological activities. Recent research has shown that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological properties, including antifungal, antibacterial, antiviral, and anticancer activities. The presence of the propyl group and hydroxymethyl group in (1-propyl-1H-1,2,4-triazol-5-yl)methanol may enhance its bioavailability and target specificity.

A study published in the Journal of Medicinal Chemistry reported that derivatives of 1,2,4-triazoles have shown promising antifungal activity against various fungal pathogens. The hydroxymethyl group in (1-propyl-1H-1,2,4-triazol-5-yl)methanol may play a crucial role in enhancing its antifungal properties by facilitating interactions with fungal cell membranes or enzymes.

In addition to antifungal activity, research has also explored the potential anticancer properties of 1,2,4-triazole derivatives. A study published in Cancer Letters found that certain 1,2,4-triazole compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation or induction of apoptosis.

Potential Applications

The versatile nature of (1-propyl-1H-1,2,4-triazol-5-yl)methanol makes it a valuable compound for various applications in pharmaceutical and chemical research. Its antifungal properties make it a promising candidate for the development of new antifungal agents to combat drug-resistant fungal infections. The compound's potential anticancer activity also opens up possibilities for its use in cancer therapy.

Beyond pharmaceutical applications, (1-propyl-1H-1,2,4-triazol-5-yl)methanol can be used as an intermediate in the synthesis of other bioactive compounds. Its reactivity and stability make it suitable for use in organic synthesis reactions to generate more complex molecules with desired biological activities.

Conclusion

(1-propyl-1H-1,2,4-triazol -5 - yl) methanol (CAS No . 20293 -8 -9) is a compound with unique structural features and promising biological activities. Its potential applications in antifungal and anticancer therapy make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action,< strong>( -prop yl - H -, , -tria z ol - yl) metha n ol strong > is poised to play a significant role in advancing pharmaceutical and chemical research. p >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:202931-85-9)(1-propyl-1H-1,2,4-triazol-5-yl)methanol
A11734
Purity:99%
Quantity:1g
Price ($):1982.0
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